![molecular formula C13H11N3O B11788765 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B11788765.png)
1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one: is a heterocyclic compound that features a fused ring system combining a pyridine and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one can be synthesized through various methods. One common approach involves the reaction of acylpyruvic acids with 2,3-diaminopyridine under mild conditions . Another method includes the cyclization of appropriate precursors in the presence of suitable catalysts .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated ring systems.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific molecular targets makes it a promising candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
- 1H-pyrrolo[2,3-b]pyridine derivatives
Comparison: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is unique due to its specific ring structure and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-phenyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-9-16(10-4-2-1-3-5-10)12-6-7-14-8-11(12)15-13/h1-8H,9H2,(H,15,17) |
InChI Key |
YTIXRIAFFOHKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1C3=CC=CC=C3)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






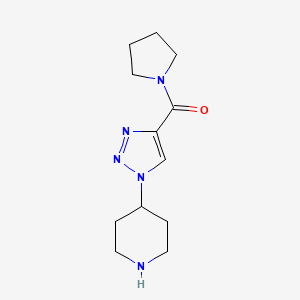
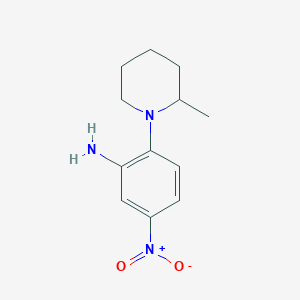
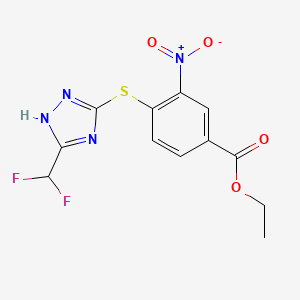
![6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11788714.png)

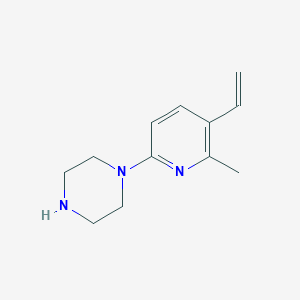
![(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B11788731.png)
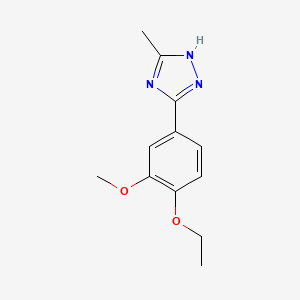
![4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole](/img/structure/B11788748.png)

